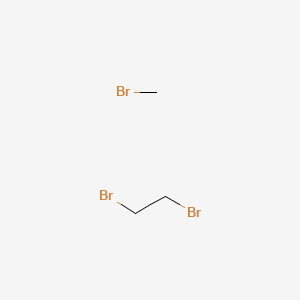
7-Amino-4-hydroxy-3-((2-sulpho-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-4-hydroxy-3-((2-sulpho-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid is an organic compound with the molecular formula C22H17N5O7S2. It is a mono-constituent substance known for its vibrant color properties and is commonly used in the dye industry . The compound is also referred to by its trade name, Rojo Trupocor 8BLP .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-3-((2-sulpho-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid involves multiple steps, including azo coupling reactions and sulfonation. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage . The reaction conditions often require acidic or basic environments to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-4-hydroxy-3-((2-sulpho-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve acidic or basic environments.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Aromatic amines and other reduced forms.
Substitution: Substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
7-Amino-4-hydroxy-3-((2-sulpho-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The azo bonds can undergo cleavage under certain conditions, leading to the formation of aromatic amines that can further interact with biological molecules. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Hydroxy-2-((4-((4-sulphophenyl)azo)phenyl)azo)-6-amino-3-naphthalenesulfonic acid
- 7-Amino-4-hydroxy-3-(p-(p-sulfophenylazo)phenylazo)-2-naphthalenesulfonic acid
Uniqueness
7-Amino-4-hydroxy-3-((2-sulpho-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid is unique due to its specific azo linkage and the presence of multiple sulfonic acid groups, which enhance its solubility and reactivity. These properties make it particularly valuable in the dye industry and for various scientific research applications .
Eigenschaften
CAS-Nummer |
56499-46-8 |
|---|---|
Molekularformel |
C22H17N5O10S3 |
Molekulargewicht |
607.6 g/mol |
IUPAC-Name |
7-amino-4-hydroxy-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H17N5O10S3/c23-13-1-7-17-12(9-13)10-20(40(35,36)37)21(22(17)28)27-26-18-8-4-15(11-19(18)39(32,33)34)25-24-14-2-5-16(6-3-14)38(29,30)31/h1-11,28H,23H2,(H,29,30,31)(H,32,33,34)(H,35,36,37) |
InChI-Schlüssel |
KJGZONUYPWSTFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
